molecular formula C48H62N2O21 B223232 Cororubicin CAS No. 160605-92-5

Cororubicin

Cat. No.: B223232
CAS No.: 160605-92-5
M. Wt: 1003 g/mol
InChI Key: MSWPFMVQHLUEJE-UHFFFAOYSA-N
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Description

Cororubicin is a newly discovered anthracycline antibiotic produced by the bacterium Micromonospora species JY16. It has shown significant potential in generating active oxygen within tumor cells, making it a promising candidate for antitumor therapies .

Scientific Research Applications

Cororubicin has a wide range of scientific research applications, including:

Safety and Hazards

Safety data for Cororubicin indicates that it should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or inhalation, seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cororubicin is synthesized through fermentation processes involving the Micromonospora species JY16. The bacterium is cultured under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize yield. The extraction and purification processes are scaled up to meet industrial demands, ensuring a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions: Cororubicin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Cororubicin exerts its effects primarily through the generation of active oxygen species within tumor cells. These reactive oxygen species cause oxidative damage to cellular components, leading to cell death. The compound intercalates into DNA, disrupting the function of topoisomerase II and preventing DNA replication and transcription. This dual mechanism of action makes this compound a potent antitumor agent .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 24-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H62N2O21/c1-17-35(54)25(52)14-27(64-17)68-42-19(3)66-29(16-46(42,4)50(61)62)67-40-18(2)65-28(15-26(40)53)69-43-34(49(7)8)39(58)45-70-41-23(48(43,6)71-45)13-24(51)31-32(41)37(56)22-12-21-20(36(55)30(22)38(31)57)10-11-47(5,60)33(21)44(59)63-9/h12-13,17-19,25-29,33-35,39-40,42-43,45,51-55,58,60H,10-11,14-16H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWPFMVQHLUEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)[N+](=O)[O-])OC3C(OC(CC3O)OC4C(C(C5OC6=C7C(=C(C=C6C4(O5)C)O)C(=O)C8=C(C7=O)C=C9C(C(CCC9=C8O)(C)O)C(=O)OC)O)N(C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H62N2O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160605-92-5
Record name Cororubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160605925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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